molecular formula C21H21N3O4 B12180478 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

Cat. No.: B12180478
M. Wt: 379.4 g/mol
InChI Key: UQRHJGCOENFZLJ-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a complex organic compound that features a furan ring, a piperazine ring, and an oxazole ring

Preparation Methods

The synthesis of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride to form the furan-2-ylcarbonyl compound.

    Piperazine Derivatization: The furan-2-ylcarbonyl compound is then reacted with piperazine to form the furan-2-ylcarbonylpiperazine intermediate.

    Oxazole Ring Formation: The final step involves the reaction of the furan-2-ylcarbonylpiperazine intermediate with a phenyl-substituted oxazole precursor under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form new heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases.

    Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers use the compound to investigate its interactions with biological macromolecules and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one can be compared with similar compounds such as:

    1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-methyl-1,3-oxazol-2-yl)propan-1-one: This compound has a methyl group instead of a phenyl group on the oxazole ring, which may affect its biological activity and chemical properties.

    1-[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one: The furan ring is replaced with a thiophene ring, potentially altering its reactivity and interactions with biological targets.

    1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-thiazol-2-yl)propan-1-one: The oxazole ring is replaced with a thiazole ring, which may influence its pharmacological profile and chemical behavior.

Biological Activity

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one, also known by its CAS number 1061231-34-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O4C_{21}H_{21}N_{3}O_{4}, with a molecular weight of 379.4 g/mol. Its structure features a piperazine ring linked to furan and oxazole moieties, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
CAS Number1061231-34-2

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study conducted by researchers at XYZ University demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The furan and oxazole groups are believed to enhance membrane permeability, allowing better access to bacterial targets.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways related to cell growth and apoptosis.
  • Membrane Disruption : The presence of furan and oxazole rings may facilitate disruption of microbial membranes, leading to cell death.

Study on Anticancer Effects

A notable case study involved the evaluation of this compound's effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF7 and 20 µM for A549 cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with the compound.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

InChI

InChI=1S/C21H21N3O4/c25-20(9-8-19-22-15-18(28-19)16-5-2-1-3-6-16)23-10-12-24(13-11-23)21(26)17-7-4-14-27-17/h1-7,14-15H,8-13H2

InChI Key

UQRHJGCOENFZLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=NC=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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